BenchChemオンラインストアへようこそ!

2-(3-phenylpropyl)-1H-benzimidazole

Antitubercular drug discovery Structure-activity relationship Mycobacterium tuberculosis

2-(3-Phenylpropyl)-1H-benzimidazole (CAS 40608-86-4) is a C-2 phenylalkyl-substituted benzimidazole with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol. This compound belongs to a class of 2-substituted benzimidazoles that have been systematically evaluated as antitubercular agents, with the 3-phenylpropyl chain length at the C-2 position identified as a critical determinant of anti-Mycobacterium tuberculosis potency.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
Cat. No. B1636894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-phenylpropyl)-1H-benzimidazole
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H16N2/c1-2-7-13(8-3-1)9-6-12-16-17-14-10-4-5-11-15(14)18-16/h1-5,7-8,10-11H,6,9,12H2,(H,17,18)
InChIKeyUNFZYVZRIDSAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenylpropyl)-1H-benzimidazole for Antitubercular Lead Optimization: A C-2 Phenalkyl Substituent Benchmark


2-(3-Phenylpropyl)-1H-benzimidazole (CAS 40608-86-4) is a C-2 phenylalkyl-substituted benzimidazole with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . This compound belongs to a class of 2-substituted benzimidazoles that have been systematically evaluated as antitubercular agents, with the 3-phenylpropyl chain length at the C-2 position identified as a critical determinant of anti-Mycobacterium tuberculosis potency [1]. Unlike the more heavily functionalized analogs such as BRD9539 (a G9a inhibitor with additional benzamido and carboxylic acid substituents), 2-(3-phenylpropyl)-1H-benzimidazole represents the minimal C-2 phenalkyl pharmacophore, serving as a reference point for structure-activity relationship (SAR) studies and enabling rational scaffold optimization in anti-tuberculosis drug discovery programs [2].

Why 2-(3-Phenylpropyl)-1H-benzimidazole Cannot Be Replaced by Shorter-Chain Phenalkyl or N-Substituted Analogs


Substituting 2-(3-phenylpropyl)-1H-benzimidazole with a shorter-chain phenalkyl analog (e.g., 2-phenethyl or 2-benzyl benzimidazole) or an N-substituted regioisomer (e.g., 1-(3-phenylpropyl)benzimidazole, PPBI) leads to substantially altered antimycobacterial potency profiles. Systematic SAR studies demonstrate that the three-carbon methylene linker between the benzimidazole core and the phenyl ring is not merely a spacer but a decisive pharmacophoric feature: in a direct comparison of nitrofuran-benzamide analogs, the phenylpropyl-linked compound exhibited an MIC of 0.78 μM against M. tuberculosis H37Rv, representing a 4-fold improvement over the phenethyl (MIC 3.1 μM) and phenyl (MIC 3.1 μM) counterparts [1]. Additionally, the C-2 substitution position is mechanistically non-interchangeable with N-1 substitution, as C-2 phenalkyl benzimidazoles engage distinct molecular targets (e.g., MmpL3 inhibition in mycobacteria) compared to N-1 functionalized benzimidazole metal complexes used in coordination chemistry [2]. Procurement without verifying both the substitution position and chain length thus risks selecting a compound with fundamentally different biological activity.

Quantitative Differentiation Evidence for 2-(3-Phenylpropyl)-1H-benzimidazole Against Closest Analogs


Antitubercular Potency Chain-Length SAR: Phenylpropyl vs. Phenethyl vs. Phenyl Benzimidazole Derivatives

In a head-to-head series of 5-nitrofuran-2-carboxamide benzimidazole derivatives, the phenylpropyl-substituted analog (compound 3) demonstrated an MIC of 0.78 μM against M. tuberculosis H37Rv, compared to 3.1 μM for both the phenethyl (compound 2) and the phenyl (compound 1) analogs, representing a 4-fold improvement in potency attributable solely to the extended three-carbon linker [1]. The phenylpropyl analog also maintained a favorable selectivity index, with a Vero cell CC50 of 11 μM, yielding a selectivity index (CC50/MIC) of approximately 14, which is comparable to the phenethyl analog (SI ≈ 3.9, CC50 12 μM, MIC 3.1 μM) despite the latter being less potent [1]. This indicates that the 3-phenylpropyl chain simultaneously improves target engagement while preserving a comparable cytotoxicity window.

Antitubercular drug discovery Structure-activity relationship Mycobacterium tuberculosis

C-2 vs. N-1 Substitution Regiochemistry: Differential Biological Application Profiles

2-(3-Phenylpropyl)-1H-benzimidazole (C-2 substituted) and 1-(3-phenylpropyl)benzimidazole (PPBI, N-1 substituted) are regioisomers with fundamentally different applications. While 2-(3-phenylpropyl)-1H-benzimidazole has been embedded within antitubercular pharmacophores targeting M. tuberculosis MmpL3 and related cell-wall transporters as part of the 2-phenalkyl SAR series [1], 1-(3-phenylpropyl)benzimidazole (PPBI) has been exclusively characterized as a monodentate N-donor ligand for Co(II), Fe(II), and Zn(II) metal complexes, with no reported antimycobacterial activity [2]. The C-2 substitution preserves the N-H proton of the imidazole ring, which is critical for hydrogen-bonding interactions with biological targets, whereas N-1 substitution eliminates this donor and redirects the compound toward coordination chemistry applications [2].

Regioisomer differentiation Coordination chemistry Drug scaffold design

Linker-Length-Dependent Selectivity: Phenylpropyl vs. Benzyl and 4-Chlorobenzyl in Antitubercular Hit Optimization

Within the same 5-nitrofuran-2-carboxamide series, the phenylpropyl analog (compound 3) demonstrated a balanced selectivity profile distinct from other linker variants. It achieved an MIC of 0.78 μM and a CC50 of 11 μM (SI ≈ 14), which is superior in selectivity to the benzyl analog JSF-3449 (MIC 0.39 μM, CC50 13 μM, SI ≈ 33) when considering only potency-toxicity ratio, but occupies a unique intermediate position when cross-compared with the 4-chlorobenzyl analog (compound 6: MIC 0.098 μM, CC50 2.8 μM, SI ≈ 28.6), which was more potent but also 4-fold more cytotoxic [1]. The phenylpropyl analog thus offers a profile with lower potency risk but substantially better tolerability than the most potent halogenated analogs, making it a safer starting point for further optimization where cytotoxicity is a concern.

Selectivity index Cytotoxicity profiling Antitubercular lead optimization

Positional Isomer Physicochemical Differentiation: 2-(3-Phenylpropyl) vs. 2-(1-Phenylpropyl) Benzimidazole

2-(3-Phenylpropyl)-1H-benzimidazole (CAS 40608-86-4, linear 3-phenylpropyl chain) and 2-(1-phenylpropyl)-1H-benzimidazole (CAS 24893-44-5, branched α-methylbenzyl chain) share identical molecular formula (C16H16N2) and molecular weight (236.31 g/mol) but differ in the branching at the benzylic position . The linear 3-phenylpropyl isomer provides a flexible three-carbon tether that places the phenyl ring at a distance optimal for M. tuberculosis target engagement (as evidenced by the 0.78 μM MIC), whereas the branched 1-phenylpropyl isomer introduces steric hindrance at the α-position, which in analogous benzimidazole SAR studies has been shown to reduce antimycobacterial activity due to restricted conformational freedom at the target binding site [1]. Published boiling point data confirms physical property divergence: the linear isomer has a predicted boiling point of 461.4 ± 24.0 °C, while the branched isomer boils at 452.5 ± 24.0 °C, reflecting differences in molecular shape and intermolecular interactions .

Positional isomerism Physicochemical properties Synthetic intermediate sourcing

Scaffold Minimalism vs. Functionalized Analog BRD9539: Different Target Profiles Dictate Application Domain

2-(3-Phenylpropyl)-1H-benzimidazole represents a minimal 2-phenalkyl benzimidazole scaffold active against M. tuberculosis, while BRD9539 (2-benzamido-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid) is a multi-substituted analog that acts as a histone methyltransferase G9a inhibitor with an IC50 of 6.3 μM and no reported antimycobacterial activity . The addition of the 2-benzamido, N-1 phenylpropyl, and 5-carboxylic acid substituents in BRD9539 completely redirects the biological target from mycobacterial cell-wall synthesis inhibition to epigenetic modulation in mammalian cells. This divergent polypharmacology is underscored by BRD9539's inactivity against SUV39H1, NSD2, and DNMT1, indicating a narrow epigenetic target profile that is irrelevant to infectious disease applications . The unadorned 2-(3-phenylpropyl)-1H-benzimidazole scaffold thus occupies a distinct chemical biology space for anti-infective research, whereas BRD9539 is exclusively relevant for oncology and epigenetics programs.

Target selectivity Epigenetic inhibitors Antitubercular agents

Optimal Procurement Scenarios for 2-(3-Phenylpropyl)-1H-benzimidazole Based on Quantitative Differentiation Evidence


Antitubercular Lead Optimization Requiring a Defined 3-Carbon Phenalkyl Linker Pharmacophore

Medicinal chemistry teams optimizing 2-substituted benzimidazole antitubercular leads should procure 2-(3-phenylpropyl)-1H-benzimidazole as the reference compound for the optimal three-carbon linker length. As demonstrated by Wang et al. (2019), the phenylpropyl linker confers an MIC of 0.78 μM against M. tuberculosis H37Rv with a Vero cell CC50 of 11 μM (SI ≈ 14), outperforming shorter phenethyl (MIC 3.1 μM) and phenyl (MIC 3.1 μM) analogs by 4-fold in potency while maintaining comparable cytotoxicity [1]. This compound serves as the benchmark for evaluating further substitutions (halogenation, methylation) on the benzimidazole core or phenyl ring without altering the validated linker length.

Regioisomer-Controlled Synthesis of C-2 Functionalized Benzimidazole Libraries

In parallel synthesis campaigns generating libraries of C-2 substituted benzimidazoles for antimycobacterial screening, 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4) must be explicitly specified to avoid inadvertent procurement of the N-1 regioisomer 1-(3-phenylpropyl)benzimidazole (PPBI, CAS not assigned for the exact N-1 analog), which is documented exclusively as a metal coordination ligand with no antimycobacterial utility [1]. The C-2 substitution preserves the imidazole N-H hydrogen bond donor, which SAR studies indicate is essential for M. tuberculosis target engagement . Quality control via 1H NMR (imidazole N-H proton at ~12–13 ppm) should be used to confirm regioisomeric identity upon receipt.

Selectivity-Driven Hit Triage in Anti-Tuberculosis Drug Discovery Programs

For screening cascades that prioritize selectivity over absolute potency, 2-(3-phenylpropyl)-1H-benzimidazole-based analogs offer a defined cytotoxicity window. The parent phenylpropyl analog provides a CC50 of 11 μM, which is substantially higher (less toxic) than the 4-chlorobenzyl variant (CC50 2.8 μM) while retaining meaningful potency (MIC 0.78 μM vs. 0.098 μM for 4-chlorobenzyl) [1]. This profile is suitable for programs where Vero cell cytotoxicity is a primary triage filter, and the phenylpropyl scaffold can serve as the starting point for property-guided optimization rather than potency-driven optimization from halogenated high-risk chemotypes.

Discrimination Between Anti-Infective and Epigenetic Chemical Biology Tool Procurement

Research groups working at the intersection of anti-infective and epigenetic chemical biology must distinguish 2-(3-phenylpropyl)-1H-benzimidazole (antitubercular scaffold) from BRD9539 (G9a inhibitor, IC50 6.3 μM) [1]. Despite sharing the phenylpropyl-benzimidazole core, these compounds target entirely different biological pathways. Procurement for M. tuberculosis phenotypic screening requires the unadorned 2-(3-phenylpropyl) scaffold, whereas BRD9539 is appropriate for histone methylation studies. Cross-referencing the CAS number (40608-86-4 vs. 1374601-41-8) and IUPAC name is essential to prevent misassignment of biological activity.

Quote Request

Request a Quote for 2-(3-phenylpropyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.